

An In-depth Technical Guide to the Thermodynamic Properties of Benzene-Phenol Solutions

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Compound of Interest

Compound Name: *Benzene.phenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of benzene-phenol solutions, a system of significant interest in various chemical and pharmaceutical processes. Understanding these properties is crucial for the design and optimization of separation processes, reaction engineering, and the formulation of drug delivery systems. This document summarizes key quantitative data, details the experimental protocols for their measurement, and visualizes the logical workflow for such investigations.

Core Thermodynamic Properties: A Quantitative Overview

The interaction between benzene and phenol in solution leads to non-ideal behavior, which is quantified by various thermodynamic excess properties. These properties represent the difference between the actual properties of the mixture and those of an ideal solution.

Vapor-Liquid Equilibrium (VLE)

Isothermal vapor-liquid equilibrium (VLE) data is fundamental for designing distillation processes. For the benzene(1)-phenol(2) system, VLE data has been experimentally determined at 80 °C.^[1]

Table 1: Isothermal Vapor-Liquid Equilibrium Data for the Benzene(1)-Phenol(2) System at 80 °C^[1]

Mole Fraction Benzene in Liquid (x_1)	Mole Fraction Benzene in Vapor (y_1)	Pressure (kPa)
0.0000	0.0000	68.85
0.0617	0.7550	265.88
0.1002	0.8102	337.28
0.1510	0.8430	390.10
0.2160	0.8646	419.95
0.3013	0.8730	438.01
0.3977	0.8789	448.35
0.5282	0.8837	456.15
0.6203	0.8836	460.91
0.7140	0.8940	468.08
0.8430	0.9118	477.04
0.9000	0.9225	479.00
0.9383	0.9428	483.23
1.0000	1.0000	485.93

Data sourced from Gmehling, J. (1982). Phase Equilibria in Binary Systems Formed by Phenol with Benzene, n-Octane, and n-Decane. Journal of Chemical & Engineering Data, 27(4), 371–373.

Excess Enthalpy (HE)

Excess enthalpy, or the heat of mixing, provides insight into the energetic interactions between the component molecules. For benzene-phenol solutions, the interactions are complex, involving hydrogen bonding between phenol molecules and π - π interactions between benzene

and phenol. While specific data for the benzene-phenol system is not readily available in a comprehensive tabular format in the searched literature, the sign and magnitude of HE can be inferred from the nature of the interactions. The breaking of strong phenol-phenol hydrogen bonds upon mixing with benzene would lead to a positive (endothermic) contribution to HE, while the formation of benzene-phenol interactions would contribute negatively (exothermically).

Excess Volume (VE)

Excess volume is a measure of the change in volume upon mixing and reflects the packing efficiency and intermolecular forces in the solution. A study on the dielectric and refractive index of phenol in benzene suggests that the molar volume of the binary solution decreases, indicating a negative excess volume.[2] This volume contraction is likely due to the formation of more compact structures resulting from the interactions between benzene and phenol molecules.

Heat Capacity (Cp)

The heat capacity of the mixture is crucial for thermal management in industrial processes. While comprehensive data for the heat capacity of benzene-phenol solutions across various compositions is not readily available in the searched literature, data for the pure components are well-documented.[3][4][5][6] The excess heat capacity (CpE) would provide information about the changes in the degrees of freedom and intermolecular interactions upon mixing.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the typical protocols for measuring the key properties of binary liquid mixtures like benzene-phenol.

Vapor-Liquid Equilibrium (VLE) Measurement

A common method for determining VLE data is through the use of a recirculation still.

Objective: To measure the equilibrium compositions of the liquid and vapor phases at a constant temperature (isothermal) or pressure (isobaric).

Apparatus:

- A recirculation still (e.g., Othmer-type or Gillespie-type)
- Heating mantle and temperature controller
- Pressure measurement system (manometer or pressure transducer)
- Sampling ports for both liquid and vapor phases
- Analytical instrument for composition analysis (e.g., gas chromatograph, refractometer, or densitometer)
- Thermostat for temperature control

Procedure (Isothermal Method):[\[1\]](#)

- **Preparation:** The still is charged with a known composition of the benzene-phenol mixture. The system is then brought to the desired equilibrium temperature.
- **Equilibration:** The mixture is heated to boiling, and the vapor is condensed and returned to the still. The system is allowed to operate until a steady state is reached, indicated by constant temperature and pressure readings.
- **Sampling:** Once equilibrium is established, samples of the liquid and condensed vapor phases are carefully withdrawn through the sampling ports.
- **Composition Analysis:** The mole fractions of benzene and phenol in both the liquid and vapor samples are determined using a calibrated analytical technique. For the benzene-phenol system, gas chromatography is a suitable method.[\[1\]](#)
- **Data Recording:** The equilibrium temperature, pressure, and the compositions of the liquid and vapor phases are recorded for each experimental run.
- **Varying Composition:** The procedure is repeated for different initial compositions to cover the entire mole fraction range.

Calorimetric Determination of Excess Enthalpy (HE)

Flow calorimetry is a precise method for measuring the heat of mixing.

Objective: To measure the heat evolved or absorbed when two pure liquids are mixed at a constant temperature and pressure.

Apparatus:

- Flow microcalorimeter (e.g., a Picker-type or a LKB flow microcalorimeter)
- High-precision syringe pumps to control the flow rates of the pure components
- Thermostatted bath to maintain a constant temperature
- Data acquisition system to record the heat flow

Procedure:

- Calibration: The calorimeter is calibrated electrically by generating a known amount of heat.
- Pumping Pure Components: The two pure liquids (benzene and phenol) are pumped at precisely known and constant flow rates through separate lines into a mixing chamber within the calorimeter.
- Mixing and Heat Measurement: As the liquids mix, the resulting heat effect (either exothermic or endothermic) is detected by the calorimeter. The heat flow is recorded until a steady state is achieved.
- Calculating Excess Enthalpy: The excess molar enthalpy (HE) is calculated from the measured heat flow and the molar flow rates of the components.
- Varying Composition: The mole fraction of the mixture is varied by changing the relative flow rates of the two pumps, and the measurement is repeated to obtain HE over the entire composition range.

Densimetric Measurement of Excess Volume (VE)

Excess volume is determined by accurately measuring the density of the pure components and their mixtures.

Objective: To calculate the excess molar volume from the density of the binary mixtures at various compositions.

Apparatus:

- Vibrating-tube densitometer
- Thermostatted water bath for precise temperature control
- Syringes for sample injection
- Analytical balance for preparing mixtures by mass

Procedure:

- Preparation of Mixtures: A series of benzene-phenol mixtures of known composition are prepared by mass using an analytical balance.
- Calibration: The densitometer is calibrated using two standards of known density, typically dry air and deionized water.
- Density Measurement of Pure Components: The densities of pure benzene and pure phenol are measured at the desired temperature.
- Density Measurement of Mixtures: The density of each prepared mixture is measured by injecting the sample into the vibrating tube of the densitometer. The instrument measures the oscillation period of the tube, which is related to the density of the fluid inside.
- Calculation of Excess Volume: The excess molar volume (VE) is calculated using the following equation:

$$V_E = [(x_1 M_1 + x_2 M_2) / \rho_{\text{mix}}] - [(x_1 M_1 / \rho_1) + (x_2 M_2 / \rho_2)]$$

where:

- x_1 and x_2 are the mole fractions of benzene and phenol, respectively.
- M_1 and M_2 are the molar masses of benzene and phenol, respectively.

- ρ_{mix} is the density of the mixture.
- ρ_1 and ρ_2 are the densities of pure benzene and phenol, respectively.

Modeling and Data Correlation

The experimental data can be correlated using thermodynamic models to predict the behavior of the system under different conditions.

Activity Coefficient Models

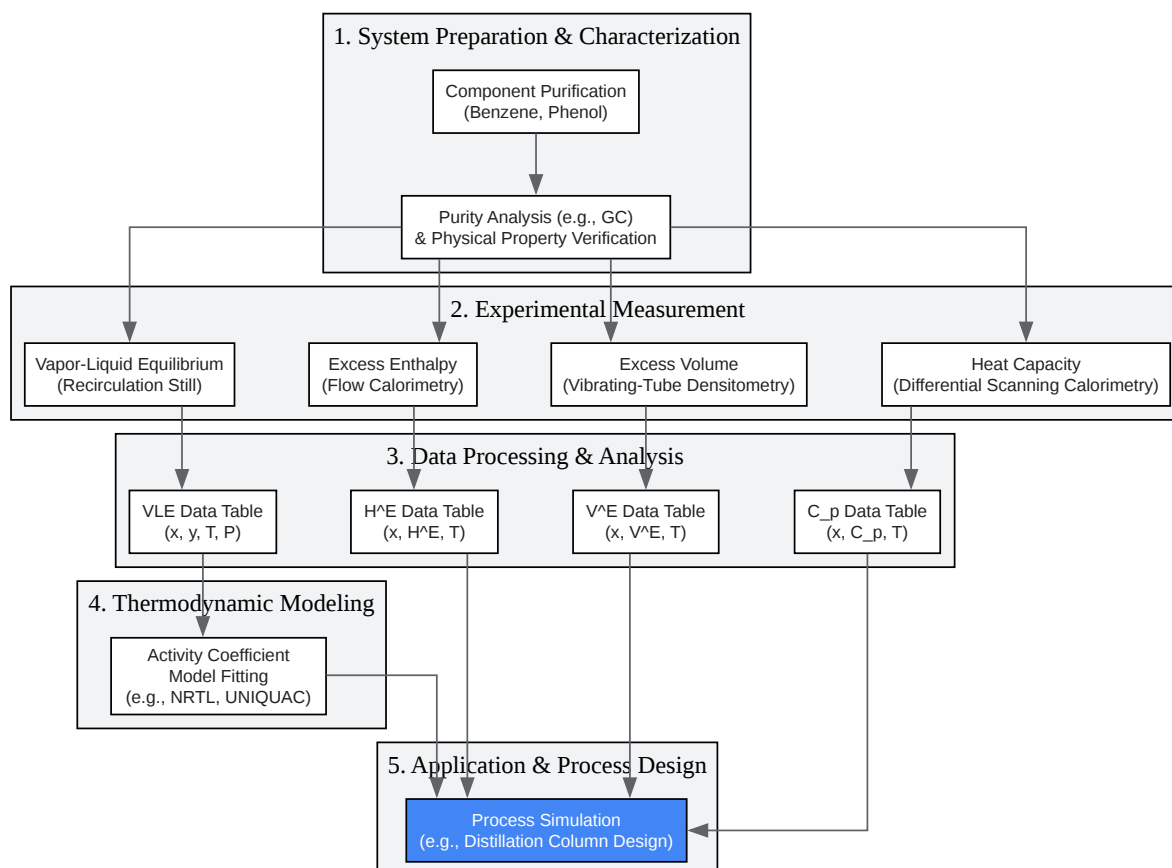
For non-ideal liquid mixtures like benzene-phenol, activity coefficient models are used to describe the deviation from Raoult's law. Common models include:

- Margules Model: A simple empirical model that can describe systems with moderate non-ideality.[\[7\]](#)[\[8\]](#)
- Wilson Equation: A more versatile model based on the concept of local composition, suitable for a wide range of systems.[\[1\]](#)
- NRTL (Non-Random Two-Liquid) Model: Another local composition model that can handle partially miscible systems as well.[\[1\]](#)
- UNIQUAC (Universal Quasi-Chemical) Model: A model that separates the excess Gibbs energy into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces).[\[1\]](#)

The parameters for these models are typically obtained by fitting the experimental VLE data.

Visualizing the Investigation Workflow

The logical flow of investigating the thermodynamic properties of a binary solution like benzene-phenol can be visualized as a structured process, from initial characterization to data application.



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Caption: Logical workflow for the thermodynamic investigation of benzene-phenol solutions.

This guide provides a foundational understanding of the thermodynamic properties of benzene-phenol solutions. For specific applications, it is recommended to consult the primary literature for detailed data at the desired conditions of temperature and pressure.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. matheux.ovh [matheux.ovh]
- 5. Phenol [webbook.nist.gov]
- 6. Phenol [webbook.nist.gov]
- 7. Margules activity model - Wikipedia [en.wikipedia.org]
- 8. physicsforums.com [physicsforums.com]
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